2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid

Antibody-drug conjugate (ADC) stability maleimide-thiol retro-Michael reaction serum deconjugation

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid (synonym: 2-Maleimido-2-phenylacetic acid; molecular formula C₁₂H₉NO₄; molecular weight 231.20 g·mol⁻¹) is an N-aryl maleimide derivative bearing a carboxylic acid functionality at the α-position of the phenylacetic acid moiety. The compound integrates three functional domains within a single small-molecule scaffold: a thiol-reactive maleimide ring, a hydrolytically tunable N-aryl substituent, and a carboxylic acid handle amenable to amide or ester derivatization.

Molecular Formula C12H9NO4
Molecular Weight 231.207
CAS No. 777917-71-2
Cat. No. B2380728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid
CAS777917-71-2
Molecular FormulaC12H9NO4
Molecular Weight231.207
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O
InChIInChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17)
InChIKeyTWVJGLZSSWZXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid (CAS 777917-71-2): Structural Identity and Compound-Class Placement for Procurement Decisions


2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid (synonym: 2-Maleimido-2-phenylacetic acid; molecular formula C₁₂H₉NO₄; molecular weight 231.20 g·mol⁻¹) is an N-aryl maleimide derivative bearing a carboxylic acid functionality at the α-position of the phenylacetic acid moiety [1]. The compound integrates three functional domains within a single small-molecule scaffold: a thiol-reactive maleimide ring, a hydrolytically tunable N-aryl substituent, and a carboxylic acid handle amenable to amide or ester derivatization [2]. It is supplied at ≥95–98% purity by multiple catalog vendors and is primarily positioned as a heterobifunctional building block for bioconjugation linker construction, antibody-drug conjugate (ADC) intermediate synthesis, and peptide/protein modification chemistry [1] .

Why 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid Cannot Be Replaced by Generic Maleimide-Acetic Acid Linkers: The α-Phenyl Differentiation Problem


Maleimide-containing carboxylic acid building blocks are frequently treated as interchangeable thiol-reactive handles in bioconjugation workflows. However, the N-substituent identity—specifically whether it is a simple alkyl chain (e.g., maleimidoacetic acid, 3-maleimidopropionic acid) or an aryl group with an α-carboxy substituent—dictates three performance-critical parameters: (i) the hydrolytic stability of the maleimide ring and the resulting thiosuccinimide conjugate, (ii) the aqueous solubility and logD-governed membrane partitioning behavior, and (iii) the steric and electronic environment surrounding the thiol-reactive Michael acceptor [1] [2]. N-alkyl maleimide conjugates are known to undergo substantial retro-Michael deconjugation (35–67% drug loss over 7 days in serum at 37 °C), whereas N-aryl maleimide conjugates exhibit markedly lower deconjugation (<20% under identical conditions) [1]. Furthermore, the α-phenyl substituent introduces a chiral center absent in linear aliphatic analogs, creating both a stereochemical dimension for potential diastereoselective conjugation and altered conformational preferences that affect linker geometry [3]. These differences are not cosmetic: they translate directly into conjugate stability, payload retention, and ultimately in vivo efficacy outcomes.

Quantitative Differentiation Evidence for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


N-Aryl vs. N-Alkyl Maleimide Conjugate Serum Stability: Deconjugation Rates After 7-Day Incubation at 37 °C

The target compound belongs to the N-aryl maleimide class, which has been directly compared to N-alkyl maleimides in a controlled ADC stabilization study by Christie et al. (2015). Cysteine-linked ADCs prepared with N-aryl maleimides (including N-phenyl-substituted variants) exhibited less than 20% payload deconjugation after 7 days of incubation at 37 °C in both thiol-containing buffer and serum. In contrast, analogous ADCs prepared with traditional N-alkyl maleimides showed 35–67% deconjugation under identical conditions [1]. This represents a reduction in drug loss of approximately 2- to 3.4-fold (comparing the worst-case N-aryl result of 20% to the best-case N-alkyl result of 35% deconjugation, or up to a >3-fold improvement at the extremes). The enhanced stability is attributed to accelerated thiosuccinimide ring hydrolysis in N-aryl systems, which locks the conjugate in a ring-opened form resistant to retro-Michael thiol exchange [1].

Antibody-drug conjugate (ADC) stability maleimide-thiol retro-Michael reaction serum deconjugation

Calculated LogP and pH-Dependent LogD Differentiation vs. Maleimidoacetic Acid and 3-Maleimidopropionic Acid

Computationally predicted physicochemical properties reveal substantial differences in lipophilicity between the target compound and its closest aliphatic analogs. The target compound has a calculated LogP of 1.00 and a LogD (pH 7.4) of −2.37, compared to maleimidoacetic acid (LogP = −0.93; LogD pH 7.4 = −4.35) and 3-maleimidopropionic acid (LogP = 0.04; LogD pH 5.5 = −1.18) [1] [2] . The nearly 2-log-unit higher LogP versus maleimidoacetic acid reflects the substantial hydrophobic contribution of the α-phenyl substituent. At physiological pH, the target compound is approximately 100-fold more lipophilic (ΔLogD ~2.0) than maleimidoacetic acid, which has significant implications for passive membrane permeability, organic-phase extractability during synthesis, and potential non-specific protein binding [1] [2].

Lipophilicity aqueous solubility prediction logD-driven membrane partitioning

Regioisomeric Distinction: α-Phenylacetic Acid Maleimide vs. para-Maleimidophenylacetic Acid—Impact on Carboxylic Acid Position and Spacer Geometry

The target compound (CAS 777917-71-2) is a regioisomer of 4-maleimidophenylacetic acid (CAS 91574-45-7), where the maleimide ring is attached at the α-carbon of the phenylacetic acid backbone rather than at the para position of the phenyl ring [1]. This structural difference has two critical consequences: (i) the carboxylic acid is directly attached to the same carbon that bridges the phenyl and maleimide groups, creating a sterically congested chiral center (3 rotatable bonds) versus the linear disposition of 4-maleimidophenylacetic acid, and (ii) the through-bond distance between the maleimide reactive site and the carboxylic acid derivatization handle differs substantially, with the target compound placing these groups on adjacent atoms (α-substitution) rather than separated by a rigid phenyl spacer [1] [2]. In the doxorubicin-albumin conjugate study by the Falken group, 4-maleimidophenylacetic acid was conjugated at the 3′-amino position via a phenylacetyl amide bond; the target compound's α-substitution pattern would orient the maleimide and the drug attachment point in a fundamentally different spatial relationship, potentially altering conjugate stability and drug release kinetics [2].

Regioisomer comparison linker geometry spacer arm topology

Hydrolysis Kinetics of N-Aryl vs. N-Alkyl Maleimides: Hammett Analysis and Electron-Withdrawing Substituent Effects on Ring Stability

The hydrolysis rate of N-substituted maleimides is governed by the electronic nature of the N-substituent. Machida et al. (1977) demonstrated that the hydrolysis of p-substituted phenylmaleimides follows a Hammett linear free-energy relationship with ρ = 0.35 (r = 0.99), indicating that electron-withdrawing substituents on the N-phenyl ring accelerate maleimide ring hydrolysis [1]. Separately, Matsui and Aida (1978) established that the alkaline hydrolysis rates of N-alkylmaleimides follow the order HMMI > MI > MMI > EMI, with rate constants governed by Taft's ρ*σ* relationship (ρ* = 0.05 at 30 °C) [2]. The target compound's α-carboxylic acid substituent (pKa = 3.51) attached to the bridging carbon provides an electron-withdrawing inductive effect transmitted through the N-aryl system, which is predicted to accelerate ring-opening hydrolysis relative to unsubstituted N-phenylmaleimide—a property that can be exploited for intentional conjugate stabilization via rapid ring-opening to the hydrolytically inert maleamic acid form [1] [3]. The extent of this acceleration is tunable based on the protonation state of the carboxylic acid, providing a pH-gated hydrolysis mechanism not available in non-carboxylated N-aryl maleimides [3].

Maleimide hydrolysis Hammett substituent constant aqueous stability profiling

Optimal Application Scenarios for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid Based on Differential Evidence


ADC Linker Intermediate Requiring N-Aryl Maleimide Stability with a Carboxylic Acid Derivatization Handle

For antibody-drug conjugate programs where the linker must resist retro-Michael deconjugation in circulation, N-aryl maleimides have demonstrated less than 20% payload loss over 7 days at 37 °C compared to 35–67% for N-alkyl systems [1]. The target compound provides this N-aryl stability advantage while also offering a free carboxylic acid for amide coupling to amine-containing payloads, spacers, or antibody lysine residues via standard EDC/NHS or HATU chemistry. This dual functionality—aryl-stabilized maleimide for thiol conjugation plus a directly adjacent carboxylic acid handle—eliminates the need for a separate spacer insertion step when constructing cleavable or non-cleavable ADC linkers.

Stereochemically Defined Bioconjugate Linker Construction Exploiting the α-Chiral Center

Unlike achiral maleimidoacetic acid or 3-maleimidopropionic acid, the target compound possesses a chiral center at the α-carbon bridging the phenyl ring, maleimide nitrogen, and carboxylic acid [2]. For research groups exploring the impact of linker stereochemistry on conjugate pharmacology, target engagement, or immune recognition, this compound offers a defined stereochemical element that can be resolved into enantiomers. The 3-rotatable-bond scaffold provides sufficient conformational flexibility for conjugation while maintaining a stereochemical signature that may influence diastereoselective interactions with chiral biological environments [2].

Intermediate-Lipophilicity Maleimide Building Block for Peptide-Drug Conjugates Requiring Balanced Aqueous/Organic Phase Handling

The calculated LogP of 1.00 and LogD (pH 7.4) of −2.37 position this compound in an intermediate lipophilicity range that is neither as hydrophilic as maleimidoacetic acid (LogP −0.93; LogD pH 7.4 −4.35) nor as hydrophobic as many fully aromatic N-aryl maleimides [3] [4]. This balanced profile facilitates both aqueous-phase thiol conjugation reactions (pH 6.5–7.5) and organic-phase extraction during synthetic workup. For peptide-drug conjugate (PDC) programs where the physicochemical properties of every building block influence the final conjugate's solubility, aggregation propensity, and pharmacokinetics, the target compound offers a predictable and distinct logD contribution [3].

Hydrolytically Tunable Maleimide for Accelerated Ring-Opening Stabilization Strategies

The N-aryl substitution pattern with an adjacent electron-withdrawing carboxylic acid group (pKa 3.51) is predicted to accelerate maleimide ring hydrolysis relative to unsubstituted N-phenylmaleimide, based on the established Hammett ρ = 0.35 correlation for N-aryl maleimide hydrolysis [5] [6]. This property can be deliberately exploited: post-conjugation incubation at mildly alkaline pH can drive rapid thiosuccinimide ring-opening to the hydrolytically stable maleamic acid form, permanently locking the conjugate and preventing thiol-exchange-mediated payload loss. The pH-dependent protonation state of the carboxylic acid (pKa 3.51) adds a layer of tunability—below pH 3.5, the protonated acid exerts a different electronic effect than the carboxylate anion present at physiological pH [6].

Quote Request

Request a Quote for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.